Valerenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Valerenic acid is a sesquiterpenoid compound primarily derived from the roots of the valerian plant (Valeriana officinalis), which has been utilized for centuries as a herbal remedy for its sedative properties. The chemical structure of valerenic acid is characterized by its molecular formula and a unique arrangement of functional groups that contribute to its biological activity. This compound is often standardized in valerian supplements, typically containing around 0.8% by weight of valerenic acid, which is believed to be responsible for the plant's calming effects on the nervous system .

Research suggests that valerenic acid may interact with GABA (gamma-aminobutyric acid) receptors in the brain []. GABA is a neurotransmitter that plays a role in relaxation and sleep. Valerenic acid's interaction with these receptors might contribute to the calming effects associated with valerian use []. However, the exact mechanism of action remains under investigation [].

GABAergic Effects and Sleep Promotion

One area of investigation focuses on the interaction between valerenic acid and the GABA (gamma-aminobutyric acid) system in the brain. GABA is a major inhibitory neurotransmitter that plays a crucial role in sleep regulation. Studies suggest that valerenic acid, along with other valerian constituents, might influence GABAergic activity by interacting with GABA receptors or modulating enzymes that affect GABA levels []. This potential mechanism could explain the sleep-promoting effects observed in some clinical trials using valerian extracts [].

Anti-Anxiety Effects and Neurotransmitter Regulation

Research also explores the potential anxiolytic (anti-anxiety) properties of valerenic acid. Studies in mice suggest that valerenic acid might interact with specific subtypes of GABA receptors, leading to reduced anxiety responses []. Additionally, valerenic acid might influence the levels of other neurotransmitters involved in stress regulation, such as serotonin and norepinephrine []. However, further research is needed to fully understand these mechanisms and their relevance to human anxiety.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to produce amides.

- Halogenation: Forming halides, such as valeryl chloride.

- Oxidation: Leading to the formation of hydroxy derivatives .

These reactions are significant for synthesizing derivatives used in pharmaceuticals and flavoring agents.

Valerenic acid exhibits notable biological activities, particularly as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This modulation enhances the receptor's response to its neurotransmitter, potentially contributing to its anxiolytic and sedative effects. Studies have demonstrated that valerenic acid can inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells, suggesting anti-inflammatory properties as well . Additionally, it has been shown to act as a partial agonist at the serotonin 5-HT_5A receptor, which is involved in regulating sleep-wake cycles .

Several methods have been developed for synthesizing valerenic acid:

- Natural Extraction: Isolated from valerian root through steam distillation or solvent extraction.

- Total Synthesis: A laboratory-based approach that has been successfully achieved using various organic synthesis techniques. Notable methods include:

These synthetic methods enable the production of valerenic acid in controlled environments, ensuring purity and consistency for research and pharmaceutical applications.

Valerenic acid is primarily used in:

- Herbal Medicine: As an active ingredient in valerian supplements for treating insomnia and anxiety.

- Pharmaceuticals: In formulations targeting central nervous system disorders due to its sedative properties.

- Flavoring Agents: As a component in food products and fragrances due to its pleasant odor when esterified .

Research has indicated that valerenic acid interacts with various receptors in the central nervous system. Its role as a positive allosteric modulator at GABA_A receptors suggests potential therapeutic applications in anxiety and sleep disorders. Studies have also explored its effects on inflammation pathways through NF-kB inhibition, indicating broader implications for health beyond sedative effects .

Several compounds share structural or functional similarities with valerenic acid:

Valerenic acid's unique combination of sedative properties, receptor interactions, and synthesis methods distinguishes it from these similar compounds, making it a valuable subject of study in pharmacology and herbal medicine.

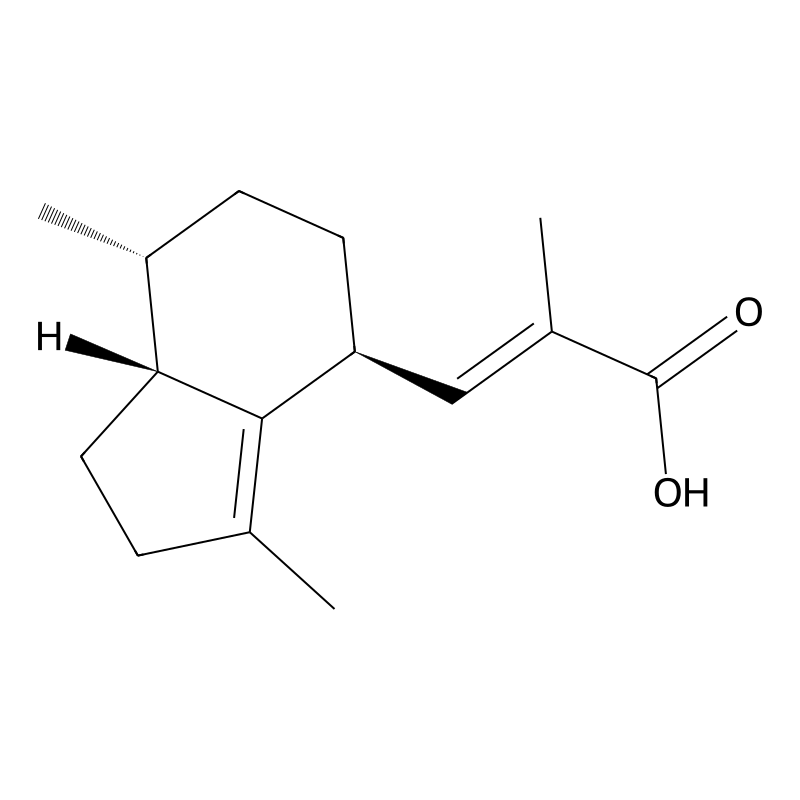

Molecular Structure and Isomeric Forms

Valerenic acid (C15H22O2) is a bicyclic sesquiterpenoid featuring a fused indene-acrylic acid scaffold. Its IUPAC name is (E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid, reflecting its stereochemical complexity. The molecule contains two chiral centers at positions 4 and 7, leading to four possible stereoisomers. However, only the (4S,7R,7aR) configuration is naturally occurring in valerian root.

Table 1: Key Molecular Identifiers of Valerenic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H22O2 | |

| Molecular Weight | 234.33 g/mol | |

| CAS Registry Number | 3569-10-6 | |

| SMILES Notation | OC(/C(C)=C/[C@H]1C2=C(C)CC[C@@H]2C@HCC1)=O |

Stereochemical Configuration and Absolute Stereochemistry

The absolute stereochemistry of valerenic acid was resolved through asymmetric synthesis and optical rotation comparisons. A 2009 total synthesis starting from (R)-pulegone confirmed the (4S,7R,7aR) configuration via X-ray crystallography of intermediates. Stereoselective reduction of a 3,4-disubstituted cyclohexenone and a microwave-assisted Wittig reaction were critical for maintaining chirality.

Table 2: Optical Rotation Data for Valerenic Acid Isomers

| Isomer | [α]D20 (c 0.09, MeOH) | Source |

|---|---|---|

| 3R,8S | +87.7° | |

| 3S,8R | -85.9° | |

| 3R,8R | -139.8° | |

| 3S,8S | +143.1° |

The natural (4S,7R,7aR) isomer exhibits an optical rotation of [α]D20 +85.5°, distinguishing it from synthetic diastereomers.

Physicochemical Properties and Spectral Identification

Valerenic acid is sparingly soluble in water but readily dissolves in ethanol (≥10 mM). Its infrared (IR) spectrum displays characteristic carbonyl (C=O) stretching at 1680–1720 cm-1 and hydroxyl (O–H) vibrations at 2500–3000 cm-1, indicative of strong hydrogen bonding in the solid state. Nuclear magnetic resonance (NMR) data reveal distinct signals:

- 1H NMR (500 MHz, D2O): δ 1.29 (s, 3H, CH3), 2.17 (t, 2H, CH2), 5.42 (s, 1H, vinyl H).

- 13C NMR: δ 178.9 (COOH), 130.4 (C=C), 55.2 (C-4), 42.1 (C-7).

Mass spectrometry (MS) shows a molecular ion peak at m/z 234.16 (M+), with fragmentation patterns consistent with loss of CO2 (−44 Da) and methyl groups.

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies of valerenic acid remain limited, but related fatty acid analogs like valeric acid (C5H10O2) exhibit monoclinic crystal systems with P21/c symmetry and hydrogen-bonded dimeric structures. Molecular dynamics simulations suggest valerenic acid adopts a rigid bicyclic conformation in solution, stabilized by intramolecular van der Waals interactions between the methyl groups at C-3 and C-7.

Metabolic Pathways in Valeriana officinalis

Valerenic acid is a sesquiterpenoid carboxylic acid with the molecular formula C15H22O2, naturally occurring in the roots of Valeriana officinalis (valerian) [4] [6]. This bicyclic sesquiterpenoid represents one of the key bioactive compounds in valerian roots and is considered a marker compound for quality control of valerian preparations [37] [41]. The biosynthesis of valerenic acid in Valeriana officinalis follows the isoprenoid pathway, specifically the mevalonate pathway that operates in the cytosol of plant cells [15].

The mevalonate pathway in Valeriana officinalis begins with acetyl-CoA as the sole carbon feedstock, which undergoes a series of enzymatic reactions to form the key intermediate farnesyl diphosphate (FPP) [42] [43]. This pathway is responsible for the production of sesquiterpenes in the cytosol of plant cells, while monoterpenes, diterpenes, and carotenoids are typically synthesized in plastids via the methylerythritol phosphate (MEP) pathway [15] [45]. The compartmentalization of these pathways in different cellular organelles is crucial for the regulation of sesquiterpenoid biosynthesis in Valeriana officinalis [14].

Quantitative analysis of valerenic acid content in Valeriana officinalis roots has shown considerable variation depending on genetic factors, growing conditions, and harvest time [5]. Studies have reported valerenic acid concentrations ranging from 0.0519% to 0.075% (dry weight basis) in the roots [5] [38]. The total valerenic acid content, including derivatives such as acetoxyvalerenic acid and hydroxyvalerenic acid, can reach up to 0.1196% in some cultivars [5]. Table 1 presents the typical concentrations of valerenic acid and its derivatives in Valeriana officinalis roots.

Table 1: Valerenic Acid Content in Valeriana officinalis Roots

| Compound | Concentration Range (% dry weight) | Average Content (% dry weight) |

|---|---|---|

| Valerenic acid | 0.018-0.075 | 0.052 |

| Acetoxyvalerenic acid | 0.020-0.080 | 0.068 |

| Hydroxyvalerenic acid | 0.010-0.050 | 0.030 |

| Total valerenic acids | 0.080-0.200 | 0.120 |

Data compiled from multiple studies [5] [38] [41]

The biosynthesis of valerenic acid is influenced by various factors including plant age, with studies indicating that valerenic acid concentration increases with the age of valerian plants [5]. Additionally, seasonal variations affect the accumulation of valerenic acid, with higher concentrations typically observed in roots harvested in late autumn of the first year of vegetation compared to early spring harvests in the second year [5] [39].

Key Enzymatic Steps in Sesquiterpenoid Biosynthesis

The biosynthesis of valerenic acid involves several key enzymatic steps that convert primary metabolites into this specialized sesquiterpenoid [3] [10]. The pathway begins with the mevalonate pathway, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids [42] [43].

The first committed step in the mevalonate pathway is the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase [43]. This is followed by the addition of another acetyl-CoA molecule to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) through the action of HMG-CoA synthase [43] [44]. HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, which is considered the rate-limiting enzyme of the mevalonate pathway [42] [43].

Mevalonate undergoes three sequential ATP-dependent phosphorylation reactions: first by mevalonate kinase to form mevalonate-5-phosphate, then by phosphomevalonate kinase to produce mevalonate-5-diphosphate, and finally, mevalonate diphosphate decarboxylase converts mevalonate-5-diphosphate to IPP [43] [44]. IPP can be isomerized to DMAPP by IPP isomerase, and these two molecules serve as the fundamental building blocks for all isoprenoids [42] [45].

The formation of farnesyl diphosphate (FPP), the immediate precursor for sesquiterpene biosynthesis, is catalyzed by farnesyl diphosphate synthase (FPPS) [46]. This enzyme catalyzes the sequential condensation of DMAPP with two molecules of IPP to form the 15-carbon FPP [46] [48]. FPP serves as the branch point for various isoprenoid pathways, including sesquiterpenoid biosynthesis [15] [16].

The conversion of FPP to valerenic acid involves several specialized enzymes unique to Valeriana officinalis [3] [10]. The first committed step in valerenic acid biosynthesis is the cyclization of FPP to form valerena-4,7(11)-diene, catalyzed by valerena-4,7(11)-diene synthase (VoTPS2) [9] [11]. This enzyme has been isolated and characterized from Valeriana officinalis and belongs to the terpene synthase family [10] [13].

Following the formation of valerena-4,7(11)-diene, a series of oxidation steps occur to introduce the carboxylic acid group characteristic of valerenic acid [3] [24]. These oxidation reactions are catalyzed by cytochrome P450 monooxygenases, particularly VoCYP71DJ1, which has been identified as a valerena-4,7(11)-diene oxidase [3] [28]. The complete conversion to valerenic acid also requires the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes to oxidize the intermediate alcohols and aldehydes, respectively [3] [29].

Figure 1 illustrates the key enzymatic steps in the biosynthesis of valerenic acid from FPP in Valeriana officinalis.

Table 2: Key Enzymes Involved in Valerenic Acid Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Valerena-4,7(11)-diene synthase (VoTPS2) | Cyclization of FPP | Farnesyl diphosphate | Valerena-4,7(11)-diene |

| Valerena-4,7(11)-diene oxidase (VoCYP71DJ1) | Oxidation | Valerena-4,7(11)-diene | Oxidized intermediates |

| Alcohol dehydrogenase | Oxidation of alcohol groups | Alcohol intermediates | Aldehyde intermediates |

| Aldehyde dehydrogenase | Oxidation of aldehyde groups | Aldehyde intermediates | Valerenic acid |

Data compiled from research findings [3] [10] [11] [28]

Recent molecular studies have identified and characterized the genes encoding these enzymes in Valeriana officinalis [10] [11]. Transcriptomic analysis of valerian roots has revealed that the expression of these biosynthetic genes is tissue-specific, with highest expression levels observed in the roots, correlating with the accumulation pattern of valerenic acid [3] [10].

Elicitation Strategies for Enhanced Production in Plant Systems

Elicitation represents a promising approach for enhancing the production of valerenic acid in Valeriana officinalis plant systems [17] [18]. Elicitors are compounds that stimulate plant defense responses, leading to increased biosynthesis of secondary metabolites including sesquiterpenoids [17] [19]. Both biotic and abiotic elicitors have been investigated for their potential to enhance valerenic acid production in valerian cultures [17] [20].

Biotic elicitors, derived from biological sources such as fungi, bacteria, or plant cell wall fragments, can trigger defense responses in plant cells that lead to enhanced production of secondary metabolites [18] [21]. Studies have shown that fungal elicitors, including autoclaved fungal homogenates and fungal culture filtrates, can significantly increase the production of sesquiterpenoids in plant cell cultures [21]. However, specific research on their effects on valerenic acid production in Valeriana officinalis remains limited [17] [18].

Abiotic elicitors, including physical factors and chemical compounds of non-biological origin, have shown promising results in enhancing valerenic acid production [20] [22]. A study investigating the effect of magnesium and calcium as abiotic elicitors on Valeriana officinalis hairy roots demonstrated significant enhancement in valerenic acid accumulation [20]. The highest valerenic acid content (1.83 mg/g dry weight) was achieved when hairy root cultures were exposed to elevated concentrations of these minerals [20].

Table 3 summarizes various elicitation strategies that have been investigated for enhancing valerenic acid production in Valeriana officinalis plant systems.

Table 3: Elicitation Strategies for Enhanced Valerenic Acid Production

| Elicitor Type | Elicitor | Culture System | Effect on Valerenic Acid Content | Reference |

|---|---|---|---|---|

| Abiotic | Magnesium (2-6× normal concentration) | Hairy root cultures | Up to 1.83 mg/g dry weight (3-fold increase) | [20] |

| Abiotic | Calcium (2-6× normal concentration) | Hairy root cultures | Significant increase compared to control | [20] |

| Abiotic | Metal ions (Cu, Ag) | In vitro cultures | Moderate enhancement | [17] [21] |

| Biotic | Fungal extracts | Cell suspension cultures | Enhanced sesquiterpenoid production | [17] [18] |

| Biotic | Yeast extract | Hairy root cultures | Increased secondary metabolite production | [18] [21] |

Plant tissue culture techniques, particularly hairy root cultures, have emerged as promising systems for the production of valerenic acid [20] [22]. Hairy root cultures, established through transformation with Agrobacterium rhizogenes, offer several advantages including genetic and biosynthetic stability, high growth rate in growth regulator-free media, and consistent production in response to elicitor treatment [17] [20].

The combination of elicitation with in situ product removal strategies has been proposed as an effective approach for commercial production of valerenic acid [17]. This approach involves the stimulation of valerenic acid biosynthesis through elicitation followed by continuous extraction of the product from the culture medium, which can both reduce potential feedback inhibition and facilitate product recovery [17] [21].

Recent advances in plant biotechnology have led to the development of regenerative systems for the production of valerenic acid derivatives using adventitious roots of Valeriana species [22]. These systems have demonstrated the ability to produce valerenic acid derivatives at concentrations of approximately 1500 μg/g dry weight, along with other pharmaceutically active compounds such as kaempferol and rutin [22].

Heterologous Biosynthesis in Engineered Microbial Hosts

Heterologous biosynthesis of valerenic acid in engineered microbial hosts represents a promising alternative to traditional plant extraction methods [1] [3]. This approach involves the transfer of biosynthetic genes from Valeriana officinalis to microbial hosts such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, enabling the production of valerenic acid through fermentation processes [1] [30].

The first successful heterologous production of valerenic acid was reported in Saccharomyces cerevisiae by expressing the valerena-4,7(11)-diene synthase (VoTPS2) gene from Valeriana officinalis [1] [3]. This engineered yeast strain was able to produce valerena-4,7(11)-diene, the precursor of valerenic acid, at a concentration of 75 mg/L [1]. Further engineering of this strain by expressing the cytochrome P450 monooxygenase VoCYP71DJ1 from Valeriana officinalis, along with alcohol dehydrogenase and aldehyde dehydrogenase genes, enabled the complete biosynthesis of valerenic acid, achieving a yield of 2.8 mg/L in flask cultures and 6.8 mg/L in a 5-L bioreactor [1] [3].

Another study reported the de novo synthesis of valerenic acid in Saccharomyces cerevisiae through the expression of Valeriana officinalis valerena-4,7(11)-diene oxidase (VoCYP71DJ1) [3]. This approach required the co-expression of multiple enzymes to complete the valerenic acid biosynthetic pathway, resulting in the production of 4 mg/L of valerenic acid in milliliter plates [3].

Table 4 summarizes the key achievements in heterologous biosynthesis of valerenic acid and its precursors in engineered microbial hosts.

Table 4: Heterologous Production of Valerenic Acid in Engineered Microbial Hosts

| Host Organism | Expressed Genes | Product | Yield | Culture Conditions | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | VoTPS2 | Valerena-4,7(11)-diene | 75 mg/L | Optimized strain with overexpressed mevalonate pathway genes | [1] |

| Saccharomyces cerevisiae | VoTPS2, VoCYP71DJ1, alcohol dehydrogenase, aldehyde dehydrogenase | Valerenic acid | 2.8 mg/L | Flask culture | [1] |

| Saccharomyces cerevisiae | VoTPS2, VoCYP71DJ1, alcohol dehydrogenase, aldehyde dehydrogenase | Valerenic acid | 6.8 mg/L | 5-L bioreactor with glucose feeding | [1] |

| Saccharomyces cerevisiae | VoTPS2, VoCYP71DJ1, alcohol dehydrogenase, aldehyde dehydrogenase | Valerenic acid | 4 mg/L | Stable integration of pathway enzymes, milliliter plates | [3] |

Several strategies have been employed to enhance the production of valerenic acid in engineered microbial hosts [30] [33]. These include the optimization of the mevalonate pathway to increase the supply of farnesyl diphosphate (FPP), the precursor for sesquiterpene biosynthesis [33] [34]. This has been achieved through overexpression of key enzymes such as ERG8, ERG12, and ERG19, which are involved in the conversion of mevalonate to FPP [1] [33].

Another approach involves the engineering of the host's metabolism to redirect carbon flux towards sesquiterpene biosynthesis [33] [35]. This can be accomplished by limiting the use of FPP for competing pathways, such as sterol biosynthesis, through the introduction of knockout mutations in genes like ERG9 (encoding squalene synthase) and simultaneously obtaining mutants capable of efficient uptake of sterols from the culture medium [33].

The optimization of enzyme expression and activity is also crucial for efficient heterologous production of valerenic acid [30] [31]. This includes the use of strong promoters to drive gene expression, codon optimization of heterologous genes for efficient translation in the host organism, and the creation of fusion proteins to improve enzyme interactions and metabolic channeling [32] [34].

Despite these advances, several challenges remain in the heterologous production of valerenic acid [34] [35]. These include the toxicity of terpene compounds to microbial hosts, the limited solubility of valerenic acid in aqueous media, and the complexity of expressing plant cytochrome P450 enzymes in microbial systems [34]. Strategies to address these challenges include the use of two-phase cultivation systems for in situ product removal, adaptive laboratory evolution to improve host tolerance, and the optimization of cytochrome P450 expression through protein engineering [34] [35].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

JWH-307

Dates

2: Gonulalan EM, Bayazeid O, Yalcin FN, Demirezer LO. The roles of valerenic acid on BDNF expression in the SH-SY5Y cell. Saudi Pharm J. 2018 Nov;26(7):960-964. doi: 10.1016/j.jsps.2018.05.005. Epub 2018 Jun 8. PubMed PMID: 30416353; PubMed Central PMCID: PMC6218383.

3: Stadler M, Monticelli S, Seidel T, Luger D, Salzer I, Boehm S, Holzer W, Schwarzer C, Urban E, Khom S, Langer T, Pace V, Hering S. Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABA(A)) Receptor Modulators. J Med Chem. 2019 Jan 10;62(1):317-341. doi: 10.1021/acs.jmedchem.8b00859. Epub 2018 Oct 23. PubMed PMID: 30289721.

4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501815/ PubMed PMID: 30000874.

5: Merk D, Grisoni F, Friedrich L, Gelzinyte E, Schneider G. Computer-Assisted Discovery of Retinoid X Receptor Modulating Natural Products and Isofunctional Mimetics. J Med Chem. 2018 Jun 28;61(12):5442-5447. doi: 10.1021/acs.jmedchem.8b00494. Epub 2018 Jun 14. PubMed PMID: 29901398.

6: Choi HS, Hong KB, Han SH, Suh HJ. Valerian/Cascade mixture promotes sleep by increasing non-rapid eye movement (NREM) in rodent model. Biomed Pharmacother. 2018 Mar;99:913-920. doi: 10.1016/j.biopha.2018.01.159. Epub 2018 Feb 20. PubMed PMID: 29710491.

7: Wong J, d'Espaux L, Dev I, van der Horst C, Keasling J. De novo synthesis of the sedative valerenic acid in Saccharomyces cerevisiae. Metab Eng. 2018 May;47:94-101. doi: 10.1016/j.ymben.2018.03.005. Epub 2018 Mar 12. PubMed PMID: 29545148.

8: Nikzad-Langerodi R, Arth K, Klatte-Asselmeyer V, Bressler S, Saukel J, Reznicek G, Dobeš C. Quality Control of Valerianae Radix by Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy. Planta Med. 2018 Apr;84(6-07):442-448. doi: 10.1055/s-0043-122239. Epub 2017 Nov 9. PubMed PMID: 29121679.

9: Mineo L, Concerto C, Patel D, Mayorga T, Paula M, Chusid E, Aguglia E, Battaglia F. Valeriana officinalis Root Extract Modulates Cortical Excitatory Circuits in Humans. Neuropsychobiology. 2017;75(1):46-51. doi: 10.1159/000480053. Epub 2017 Oct 17. PubMed PMID: 29035887.

10: Nybo SE, Saunders J, McCormick SP. Metabolic engineering of Escherichia coli for production of valerenadiene. J Biotechnol. 2017 Nov 20;262:60-66. doi: 10.1016/j.jbiotec.2017.10.004. Epub 2017 Oct 5. PubMed PMID: 28988031.

11: Choi HS, Ko BS, Kim HD, Hong KB, Suh HJ. Effect of Valerian/Hop Mixture on Sleep-Related Behaviors in Drosophila melanogaster. Biol Pharm Bull. 2017;40(7):1101-1110. doi: 10.1248/bpb.b17-00262. PubMed PMID: 28674253.

12: Egbewande FA, Nilsson N, White JM, Coster MJ, Davis RA. The design, synthesis, and anti-inflammatory evaluation of a drug-like library based on the natural product valerenic acid. Bioorg Med Chem Lett. 2017 Jul 15;27(14):3185-3189. doi: 10.1016/j.bmcl.2017.05.021. Epub 2017 May 17. PubMed PMID: 28558967.

13: Park YJ, Arasu MV, Al-Dhabi NA, Lim SS, Kim YB, Lee SW, Park SU. Expression of Terpenoid Biosynthetic Genes and Accumulation of Chemical Constituents in Valeriana fauriei. Molecules. 2016 May 27;21(6). pii: E691. doi: 10.3390/molecules21060691. PubMed PMID: 27240331; PubMed Central PMCID: PMC6274141.

14: Santos G, Giraldez-Alvarez LD, Ávila-Rodriguez M, Capani F, Galembeck E, Neto AG, Barreto GE, Andrade B. SUR1 Receptor Interaction with Hesperidin and Linarin Predicts Possible Mechanisms of Action of Valeriana officinalis in Parkinson. Front Aging Neurosci. 2016 May 2;8:97. doi: 10.3389/fnagi.2016.00097. eCollection 2016. PubMed PMID: 27199743; PubMed Central PMCID: PMC4852538.

15: Khom S, Hintersteiner J, Luger D, Haider M, Pototschnig G, Mihovilovic MD, Schwarzer C, Hering S. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives. J Pharmacol Exp Ther. 2016 Jun;357(3):580-90. doi: 10.1124/jpet.116.232983. Epub 2016 Apr 18. PubMed PMID: 27190170; PubMed Central PMCID: PMC4885513.

16: Thomas K, Canedo J, Perry PJ, Doroudgar S, Lopes I, Chuang HM, Bohnert K. Effects of valerian on subjective sedation, field sobriety testing and driving simulator performance. Accid Anal Prev. 2016 Jul;92:240-4. doi: 10.1016/j.aap.2016.01.019. Epub 2016 Apr 22. PubMed PMID: 27110643.

17: Vidal-Cantú GC, Jiménez-Hernández M, Rocha-González HI, Villalón CM, Granados-Soto V, Muñoz-Islas E. Role of 5-HT5A and 5-HT1B/1D receptors in the antinociception produced by ergotamine and valerenic acid in the rat formalin test. Eur J Pharmacol. 2016 Jun 15;781:109-16. doi: 10.1016/j.ejphar.2016.04.009. Epub 2016 Apr 8. PubMed PMID: 27068146.

18: Jugran AK, Bahukhandi A, Dhyani P, Bhatt ID, Rawal RS, Nandi SK. Impact of Altitudes and Habitats on Valerenic Acid, Total Phenolics, Flavonoids, Tannins, and Antioxidant Activity of Valeriana jatamansi. Appl Biochem Biotechnol. 2016 Jul;179(6):911-26. doi: 10.1007/s12010-016-2039-2. Epub 2016 Mar 14. PubMed PMID: 26971960.

19: Ricigliano V, Kumar S, Kinison S, Brooks C, Nybo SE, Chappell J, Howarth DG. Regulation of sesquiterpenoid metabolism in recombinant and elicited Valeriana officinalis hairy roots. Phytochemistry. 2016 May;125:43-53. doi: 10.1016/j.phytochem.2016.02.011. Epub 2016 Feb 23. PubMed PMID: 26920719.

20: Prieto JM, Mellinas-Gomez M, Zloh M. Application of diffusion-edited and solvent suppression ¹H-NMR to the direct analysis of markers in valerian-hop liquid herbal products. Phytochem Anal. 2016 Mar-Apr;27(2):100-6. doi: 10.1002/pca.2603. Epub 2016 Jan 13. PubMed PMID: 26763752.